molecular formula C12H10FN3O2 B11716553 [(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea

[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea

Cat. No.: B11716553
M. Wt: 247.22 g/mol
InChI Key: QCCNCFRIOFHVMJ-CHHVJCJISA-N
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Description

[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea is a chemical compound that features a furan ring substituted with a 4-fluorophenyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea typically involves the condensation of 5-(4-fluorophenyl)furan-2-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}amino]urea
  • [(E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}amino]urea
  • [(E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}amino]urea

Uniqueness

[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]urea

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7-

InChI Key

QCCNCFRIOFHVMJ-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N\NC(=O)N)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)F

Origin of Product

United States

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